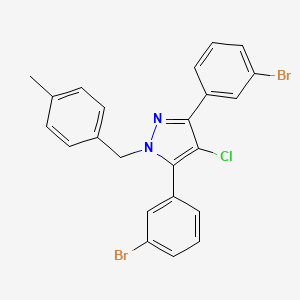![molecular formula C24H16ClF5N2O2 B10915754 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B10915754.png)
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with halogen atoms and difluoromethoxy groups. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Halogenation: Introduction of chlorine and fluorine atoms can be done using halogenating agents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[4-Chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes, which can impact various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **4-[4-Chloro-3-(trifluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl trifluoromethyl ether
- **4-[4-Chloro-3-(methoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl methyl ether
Uniqueness
4-[4-Chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether is unique due to the presence of multiple halogen atoms and the difluoromethoxy group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C24H16ClF5N2O2 |
|---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(4-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H16ClF5N2O2/c25-20-21(15-3-9-18(10-4-15)33-23(27)28)31-32(13-14-1-7-17(26)8-2-14)22(20)16-5-11-19(12-6-16)34-24(29)30/h1-12,23-24H,13H2 |
InChI Key |
IBRJRPFBCWKMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,6-Dicyclopropyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10915671.png)

![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10915679.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10915681.png)
![5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915695.png)
![N-(4-chlorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915700.png)
![Methyl 3-cyano-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10915709.png)

![3-[1-(4-Nitrophenyl)-5-(1-propyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10915732.png)
![6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915734.png)
![(7Z)-7-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B10915740.png)
![1,3-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915748.png)
![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10915755.png)
![1-Ethyl-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10915757.png)
